4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methox ybenzenecarboximidamide
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Overview
Description
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxybenzene carboximidamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the aminoiminomethyl and methoxybenzenecarboximidamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Imidazoles: Heterocyclic compounds with a similar structure, used in various pharmaceutical applications.
Benzimidazoles: Known for their therapeutic potential, particularly in anticancer research.
Uniqueness
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
160522-91-8 |
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Molecular Formula |
C19H18N6O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)pyrimidin-4-yl]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C19H18N6O/c1-26-16-10-13(18(22)23)6-7-14(16)15-8-9-24-19(25-15)12-4-2-11(3-5-12)17(20)21/h2-10H,1H3,(H3,20,21)(H3,22,23) |
InChI Key |
NGOWUKNPFCFZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)C2=NC(=NC=C2)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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